molecular formula C30H30N4O8 B14435581 Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate CAS No. 75410-87-6

Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate

Cat. No.: B14435581
CAS No.: 75410-87-6
M. Wt: 574.6 g/mol
InChI Key: INMCDUCTFZHWNP-LVEZLNDCSA-N
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Description

Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is a complex organic compound that features a quinoline core structure substituted with an indolylmethyl group and a piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the indolylmethyl group through a Friedel-Crafts alkylation reaction. The piperazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dimaleate salt through a reaction with maleic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and indole compounds .

Scientific Research Applications

Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The indolylmethyl group can interact with protein kinases, inhibiting their activity and affecting cell signaling pathways. The piperazinyl moiety enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 2-phenylquinoline and 4-chloroquinoline.

    Indole derivatives: Such as 3-indolylacetic acid and 5-methoxyindole.

    Piperazine derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.

Uniqueness

Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is unique due to its combination of quinoline, indole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

75410-87-6

Molecular Formula

C30H30N4O8

Molecular Weight

574.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline

InChI

InChI=1S/C22H22N4.2C4H4O4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21;2*5-3(6)1-2-4(7)8/h1-10,15,23H,11-14,16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

INMCDUCTFZHWNP-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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